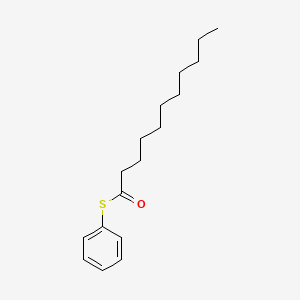

Undecanethioic acid, S-phenyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

143287-60-9 |

|---|---|

Molekularformel |

C17H26OS |

Molekulargewicht |

278.5 g/mol |

IUPAC-Name |

S-phenyl undecanethioate |

InChI |

InChI=1S/C17H26OS/c1-2-3-4-5-6-7-8-12-15-17(18)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |

InChI-Schlüssel |

DMRHGHUGRWPHTG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC(=O)SC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Dehydrating Agents: DCC and CDI

Undecanethioic acid reacts with thiophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to form the target thioester.

Procedure:

- Dissolve undecanethioic acid (10 mmol) and thiophenol (12 mmol) in anhydrous dichloromethane.

- Add DCC (12 mmol) or CDI (12 mmol) at 0°C.

- Stir at room temperature for 12–24 hours.

- Filter precipitated urea (for DCC) and purify via column chromatography (hexane/ethyl acetate).

Key Data:

- Yield: 70–85%

- Advantages: High atom economy, scalable.

- Limitations: DCC produces toxic byproducts; CDI requires moisture-free conditions.

Acyl Chloride Intermediate Route

Synthesis of Undecanoyl Chloride

Undecanoic acid is converted to undecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure:

- Reflux undecanoic acid (10 mmol) with SOCl₂ (15 mmol) for 3 hours.

- Remove excess SOCl₂ under vacuum.

Thioester Formation

React undecanoyl chloride with thiophenol in the presence of a base (e.g., pyridine):

Procedure:

- Add undecanoyl chloride (10 mmol) dropwise to a solution of thiophenol (12 mmol) and pyridine (15 mmol) in dry ether.

- Stir for 2 hours at 0°C, then warm to room temperature.

- Extract with 1M HCl, dry over Na₂SO₄, and concentrate.

Key Data:

Transesterification of Phenyl Undecanoate

Base-Catalyzed Thiolysis

Phenyl undecanoate undergoes transesterification with thiophenol using potassium acetate (KOAc):

Procedure:

- Mix phenyl undecanoate (5 mmol), thiophenol (7.5 mmol), and KOAc (10 mmol) in tetrahydrofuran.

- Reflux at 80°C for 6 hours.

- Purify via silica gel chromatography.

Key Data:

Enzymatic Synthesis Using Acyltransferases

Carboxylic Acid Reductase (CAR)-Mediated Activation

The CARsr-A enzyme from Segniliparus rugosus catalyzes thioester formation from undecanoic acid and thiophenol in the presence of ATP and CoA.

Procedure:

- Incubate undecanoic acid (10 mM), thiophenol (15 mM), ATP (5 mM), and CARsr-A (2 mg/mL) in phosphate buffer (pH 7.5).

- Shake at 30°C for 24 hours.

- Extract with ethyl acetate and concentrate.

Key Data:

Mitsunobu Reaction with Thioacetic Acid

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

Undecanoic acid reacts with thiophenol via Mitsunobu conditions:

Procedure:

- Combine undecanoic acid (10 mmol), thiophenol (12 mmol), triphenylphosphine (15 mmol), and DEAD (12 mmol) in THF.

- Stir at room temperature for 12 hours.

- Concentrate and purify via flash chromatography.

Key Data:

Acyl Phosphate Intermediate Route

Activation with Trichloroacetonitrile (Cl₃CCN)

Undecanoic acid is activated as an acyl phosphate, followed by thiol substitution:

Procedure:

- Treat undecanoic acid (10 mmol) with Cl₃CCN (12 mmol) and phosphate buffer (pH 7).

- Add thiophenol (15 mmol) and stir for 6 hours.

- Extract with ethyl acetate and concentrate.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| DCC/CDI Coupling | 70–85 | Room temperature | High scalability | Toxic byproducts (DCC) |

| Acyl Chloride Route | 80–90 | 0°C to room temp | High purity | Requires corrosive reagents (SOCl₂) |

| Transesterification | 90–98 | 80°C reflux | Excellent selectivity | Requires pre-formed ester |

| Enzymatic Synthesis | 60–75 | 30°C, aqueous | Green chemistry | Lower yield, enzyme cost |

| Mitsunobu Reaction | 65–80 | Room temperature | Broad substrate scope | Expensive reagents (DEAD, PPh₃) |

| Acyl Phosphate Activation | 70–85 | Mild aqueous | No organic solvents | Sensitive to pH fluctuations |

Analyse Chemischer Reaktionen

Reaktionstypen

Undecansäure-S-phenylester kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Der Ester kann unter sauren oder basischen Bedingungen zu Undecansäure und Phenol hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Die saure Hydrolyse beinhaltet das Erhitzen des Esters mit Wasser und einem starken sauren Katalysator, wie z. B. Salzsäure.

Hauptprodukte, die gebildet werden

Hydrolyse: Undecansäure und Phenol.

Reduktion: Undecan-1-thiol und Phenol.

Oxidation: Sulfoxide oder Sulfone.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Undecansäure-S-phenylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Ester kann hydrolysiert werden, um Undecansäure und Phenol freizusetzen, die dann mit Zellbestandteilen interagieren können. Das Schwefelatom im Ester kann auch an Redoxreaktionen teilnehmen und so die zellulären oxidativen Stresswege beeinflussen.

Wirkmechanismus

The mechanism of action of undecanethioic acid, S-phenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release undecanethioic acid and phenol, which can then interact with cellular components. The sulfur atom in the ester can also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Thermodynamic Properties

The following table summarizes key properties of Undecanethioic acid, S-phenyl ester and related compounds:

Key Observations :

- Chain Length Effects: Undecanethioic acid’s longer alkyl chain confers higher hydrophobicity and molecular weight compared to S-phenyl thioacetate.

- Thermodynamic Stability : While direct energy values (e.g., E = -X a.u.) are unavailable for the target compound, shorter-chain analogs like S-phenyl methanesulfonic acid (E = -1218.386188 a.u.) exhibit greater stability than oxygenated esters (e.g., Methanesulfonic acid phenyl ester, E = -895.404972 a.u.) . Longer alkyl chains may reduce reactivity due to steric hindrance.

- Boiling Points : S-Phenyl thioacetate boils at 99.5°C under reduced pressure (0.8 kPa) , while the undecanethioic acid derivative likely has a significantly higher boiling point due to increased van der Waals interactions.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.